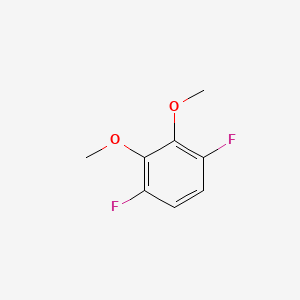

1,4-Difluoro-2,3-dimethoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-difluoro-2,3-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUAUECUXZLMQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1OC)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101300602 | |

| Record name | 1,4-Difluoro-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75626-18-5 | |

| Record name | 1,4-Difluoro-2,3-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75626-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Difluoro-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Chemistry of 1,4 Difluoro 2,3 Dimethoxybenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction pathway for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups. wikipedia.org In the case of 1,4-difluoro-2,3-dimethoxybenzene, the fluorine atoms act as leaving groups in the presence of suitable nucleophiles.

The displacement of a fluorine atom in SNAr reactions is a critical aspect of the reactivity of this compound. The positions of the other substituents on the benzene (B151609) ring influence which fluorine atom is preferentially replaced. While specific studies on the regioselectivity of this compound are not extensively detailed in the provided results, general principles of SNAr reactions suggest that the fluorine atom that is more activated by electron-withdrawing groups will be more susceptible to nucleophilic attack. In some cases, the choice of solvent can also play a crucial role in determining the regioselectivity of SNAr reactions on difluorobenzene derivatives. researchgate.net For instance, in related systems like 4,5-difluoro-1,2-dinitrobenzene, the fluorine atom is the first to be displaced in sequential substitution reactions. nih.gov

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov In this process, the nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized anionic intermediate. wikipedia.org Subsequently, the leaving group is expelled to restore the aromaticity of the ring.

However, recent studies have suggested that not all SNAr reactions follow this classical two-step mechanism. Computational studies on various polyhalogenated benzenes and other aromatic systems have indicated the possibility of a concerted mechanism, where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group. researchgate.net This concerted pathway avoids the formation of a high-energy Meisenheimer intermediate. nih.gov The specific mechanism, whether stepwise or concerted, can be influenced by factors such as the nature of the nucleophile, the leaving group, the solvent, and the other substituents on the aromatic ring. researchgate.netstrath.ac.uk For example, quantum chemistry methods have been valuable in predicting the regioselectivity of SNAr reactions by assessing the relative stability of potential Meisenheimer intermediates or by exploring the energy profiles of concerted pathways. researchgate.net

Electrophilic Aromatic Substitution (EAS) Reactions

In this compound, both the fluoro and methoxy (B1213986) groups influence the position of electrophilic attack.

Methoxy Groups (-OCH3): Methoxy groups are strongly activating and ortho, para-directing. organicchemistrytutor.comquizlet.com They donate electron density to the benzene ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.orgpressbooks.pub

Fluoro Groups (-F): Fluorine is a halogen and is considered a deactivating group due to its strong electron-withdrawing inductive effect (-I effect). libretexts.orgwikipedia.org However, halogens are unique in that they are ortho, para-directors. uomustansiriyah.edu.iqpressbooks.pub This is because the lone pairs on the halogen can be donated to the ring through resonance, which helps to stabilize the carbocation intermediate formed during electrophilic attack at the ortho and para positions. pressbooks.pub

When multiple substituents are present on a benzene ring, the most strongly activating group generally controls the regioselectivity of the reaction. masterorganicchemistry.com In the case of this compound, the strongly activating methoxy groups would be expected to be the dominant directing groups. Therefore, electrophilic substitution would be predicted to occur at the positions ortho to the methoxy groups.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -OCH3 (Methoxy) | Strongly Activating | ortho, para |

| -F (Fluoro) | Weakly Deactivating | ortho, para |

Carrying out electrophilic aromatic substitution on polysubstituted benzenes like this compound can present several challenges.

Steric Hindrance: The presence of multiple substituents can create steric hindrance, which may prevent or slow down the approach of the electrophile to certain positions. fiveable.me In this molecule, the positions ortho to the methoxy groups are also adjacent to the fluorine atoms, which could lead to steric crowding and potentially favor substitution at less hindered sites.

Competing Directing Effects: Although the methoxy groups are the stronger activators, the ortho, para-directing influence of the fluorine atoms could lead to the formation of a mixture of isomeric products, complicating the purification process.

Reaction Conditions: The deactivating nature of the fluorine atoms, albeit weak, means that harsher reaction conditions might be required to achieve electrophilic substitution compared to a more activated ring like 1,4-dimethoxybenzene (B90301). uomustansiriyah.edu.iq However, strongly acidic conditions required for some EAS reactions, such as Friedel-Crafts alkylation, can sometimes be incompatible with the methoxy groups, potentially leading to side reactions. pressbooks.pub Planning a successful synthesis requires careful consideration of the order of reactions to ensure compatibility. pressbooks.pub

Other Transformation Pathways (e.g., Oxidation, Reduction if relevant academically)

While specific academic studies on the oxidation and reduction of this compound are not extensively documented in publicly available literature, the reactivity of this compound can be inferred from the behavior of related dimethoxybenzene and polyfluoroaromatic compounds. The interplay between the electron-donating methoxy groups and the electron-withdrawing fluorine atoms is expected to dictate its transformation pathways.

Oxidation:

The oxidation of dimethoxybenzene derivatives has been a subject of academic interest, often leading to the formation of quinones or products of side-chain oxidation. For instance, the electrochemical oxidation of 1,4-dimethoxybenzene derivatives can yield 1,4-quinone structures. The specific outcome of such reactions is highly dependent on the substituents present on the aromatic ring and the reaction conditions. The presence of electron-donating groups generally facilitates oxidation. In the case of this compound, the two methoxy groups would activate the ring towards oxidation. However, the strongly electronegative fluorine atoms would have a deactivating effect, potentially making oxidation more challenging compared to non-fluorinated analogues.

One common oxidizing agent used for dimethoxybenzenes is ceric ammonium (B1175870) nitrate (B79036) (CAN). The oxidation of 1,4-dimethoxybenzene derivatives with CAN can lead to the formation of diquinones, with the efficiency of the reaction being influenced by the electronic nature of the substituents. It is plausible that under suitable conditions, this compound could be oxidized to the corresponding quinone, although the presence of fluorine atoms might necessitate harsher reaction conditions.

Theoretical studies on the oxidation of 1,4-dimethoxybenzene have been conducted in the context of its use as an overcharge protection additive in lithium-ion batteries. These studies indicate that the initial step is a one-electron transfer to form a radical cation. The oxidation potential is sensitive to the nature of substituents on the aromatic ring.

Reduction:

The reduction of the aromatic ring of this compound would likely require forcing conditions, such as catalytic hydrogenation at high pressure and temperature. Aromatic rings are generally resistant to reduction due to their inherent stability. The presence of fluorine atoms might influence the catalytic activity and the conditions required for hydrogenation.

Alternatively, the Birch reduction, which employs an alkali metal in liquid ammonia (B1221849) with an alcohol, is a common method for the partial reduction of aromatic rings. The regioselectivity of the Birch reduction is governed by the electronic nature of the substituents. For this compound, the outcome of a Birch reduction would be influenced by the combined directing effects of the four substituents.

Other Potential Transformations:

Given the presence of fluorine atoms, this compound could potentially undergo nucleophilic aromatic substitution (SNAr) reactions. Although fluorine is a poor leaving group in SN1 and SN2 reactions, it is a good leaving group in SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups. In this molecule, the electron-donating methoxy groups would disfavor classical SNAr. However, the field of photoredox catalysis has enabled the nucleophilic defluorination of unactivated fluoroarenes.

Furthermore, a related isomer, 1,4-difluoro-2,5-dimethoxybenzene (B174104), has been utilized as a precursor for the generation of benzyne (B1209423) intermediates through treatment with a strong base. This suggests that this compound could potentially serve as a precursor for aryne formation, leading to a variety of cycloaddition products.

It is important to emphasize that these potential transformation pathways are based on the known reactivity of similar compounds. Specific experimental studies on this compound are required to fully elucidate its reactivity profile.

Advanced Spectroscopic and Computational Analysis of 1,4 Difluoro 2,3 Dimethoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 1,4-Difluoro-2,3-dimethoxybenzene. By analyzing the magnetic properties of its atomic nuclei, including ¹⁹F, ¹H, and ¹³C, a comprehensive picture of the molecule's connectivity and stereochemistry can be assembled.

Fluorine-19 NMR spectroscopy is particularly informative for fluorinated organic compounds due to its high sensitivity and wide range of chemical shifts. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms at the C-1 and C-4 positions. The chemical shifts are influenced by the electronic environment, including the electron-donating methoxy (B1213986) groups. nih.gov The fluorine at C-1, being ortho to a methoxy group, would likely experience a different electronic shielding effect compared to the fluorine at C-4, which is para to a methoxy group.

The signals will appear as complex multiplets due to spin-spin coupling. Key couplings include:

H-F coupling: Coupling to the aromatic protons (³JHF and ⁴JHF).

F-F coupling: Coupling between the two fluorine atoms across the ring (⁴JFF).

Long-range coupling constants in fluorinated benzenes are common and provide valuable structural information. wikipedia.org

Table 1: Predicted ¹⁹F NMR Data for this compound

| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Major Coupling Interactions |

|---|---|---|---|

| F at C-1 | -110 to -130 | ddd (doublet of doublet of doublets) | ⁴JFF, ³JHF (to H-5), ⁴JHF (to H-6) |

| F at C-4 | -110 to -130 | ddd (doublet of doublet of doublets) | ⁴JFF, ³JHF (to H-6), ⁴JHF (to H-5) |

Note: Chemical shifts are referenced to CFCl₃. Predictions are based on data for similar fluorinated anisole (B1667542) derivatives.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy protons. The two aromatic protons (at C-5 and C-6) are in different chemical environments and would therefore have different chemical shifts, appearing as complex multiplets due to coupling with each other (³JHH) and with the two fluorine atoms (³JHF and ⁴JHF). The two methoxy groups at C-2 and C-3 are also non-equivalent and are expected to produce two separate singlets, though their chemical shifts may be very similar.

The ¹³C NMR spectrum will show eight distinct signals corresponding to the six carbons of the benzene (B151609) ring and the two methoxy carbons. The carbons directly bonded to fluorine (C-1 and C-4) will appear as doublets with large one-bond C-F coupling constants (¹JCF). The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF).

Table 2: Predicted ¹H and ¹³C NMR Spectral Assignments for this compound

| ¹H NMR | |||

|---|---|---|---|

| Proton | Predicted δ (ppm) | Multiplicity | Assignment |

| OCH₃ | 3.8 - 4.0 | s | Methoxy Protons |

| OCH₃ | 3.8 - 4.0 | s | Methoxy Protons |

| Ar-H | 6.8 - 7.2 | m | Aromatic Protons |

| ¹³C NMR | |||

| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Assignment |

| OCH₃ | 55 - 65 | q | Methoxy Carbons |

| C-5, C-6 | 110 - 120 | m | CH |

| C-2, C-3 | 140 - 155 | m | C-OCH₃ |

| C-1, C-4 | 150 - 165 | d (large ¹JCF) | C-F |

Note: Predicted values are based on standard substituent effects on benzene rings.

Two-dimensional (2D) NMR experiments are essential to unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the adjacent aromatic protons at C-5 and C-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals (C-5 and C-6).

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a fingerprint that is unique to the compound's structure and the nature of its chemical bonds.

The IR and Raman spectra of this compound are characterized by several key vibrational modes:

C-H Stretching: The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-H stretching of the methoxy groups is observed at lower frequencies, around 2950-2850 cm⁻¹. tum.de

C=C Stretching: The stretching vibrations of the aromatic ring carbon-carbon bonds are found in the 1620-1450 cm⁻¹ region. tum.de

C-F Stretching: The strong C-F stretching vibrations for fluoroaromatic compounds are typically observed in the 1250-1100 cm⁻¹ range.

C-O Stretching: The asymmetric and symmetric C-O-C stretching vibrations of the anisole-like methoxy groups give rise to strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). tum.de

Out-of-Plane Bending: The C-H and C-F out-of-plane bending modes appear at lower frequencies (< 900 cm⁻¹). tum.de

Table 3: Assignment of Key Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Type of Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Methoxy C-H Stretch | 2950 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1620 - 1450 | IR, Raman |

| Asymmetric C-O Stretch | ~1250 | IR (Strong) |

| C-F Stretch | 1250 - 1100 | IR (Strong) |

| Symmetric C-O Stretch | ~1050 | IR |

The substituents on the benzene ring—two fluorine atoms and two methoxy groups—have a significant impact on the vibrational frequencies. aip.org

Electronic Effects: The methoxy groups are electron-donating through resonance, while the fluorine atoms are electron-withdrawing through induction. libretexts.org These opposing electronic effects modulate the electron density of the aromatic ring, which in turn affects the force constants of the C=C bonds and influences their stretching frequencies.

Mass Effects: The mass of the fluorine atoms compared to hydrogen atoms also alters the frequencies of the vibrational modes involving the substituted carbons.

Coupling of Modes: The vibrational modes of the substituents can couple with the vibrational modes of the benzene ring. For example, the C-F and C-O stretching vibrations can interact with the ring's breathing modes, leading to shifts in their expected frequencies. optica.org This interaction is complex and depends on the symmetry of the molecule and the positions of the substituents.

Mass Spectrometry for Structural Elucidation and Mechanistic Insights

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For this compound, HRMS is crucial for confirming its identity by distinguishing it from isomers or compounds with the same nominal mass. The technique measures the mass-to-charge ratio (m/z) to several decimal places, which is then compared to a theoretical value calculated from the masses of the most abundant isotopes of its constituent atoms.

The molecular formula for this compound is C₈H₈F₂O₂. The theoretical exact mass can be calculated for its protonated molecule, [M+H]⁺, which is commonly observed in soft ionization techniques like electrospray ionization (ESI).

| Parameter | Value |

| Molecular Formula | C₈H₈F₂O₂ |

| Nominal Mass | 174 |

| Monoisotopic Mass | 174.0492 Da |

| Theoretical m/z of [M+H]⁺ | 175.0570 Da |

This table presents the calculated mass values for this compound. The monoisotopic mass is based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), fluorine (¹⁹F), and oxygen (¹⁶O).

Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion of this compound undergoes fragmentation, providing valuable structural information. nih.gov While specific experimental data for this exact compound is not publicly available, a fragmentation pathway can be proposed based on the known behavior of related aromatic ethers and fluorinated compounds. mdpi.com

The fragmentation is expected to initiate at the methoxy groups, which are common cleavage sites. Key fragmentation steps likely include:

Loss of a methyl radical (•CH₃): The molecular ion (M⁺•) can lose a methyl group from one of the methoxy substituents to form a stable oxonium ion.

Subsequent loss of carbon monoxide (CO): The resulting ion can then expel a neutral molecule of carbon monoxide.

Cleavage involving fluorine: Fragmentation may also involve the loss of fluorine or related fragments, although the C-F bond is generally strong.

| Proposed Fragment Ion | Formula | Theoretical m/z | Fragmentation Step |

| Molecular Ion [M]⁺• | [C₈H₈F₂O₂]⁺• | 174.05 | Ionization of the parent molecule |

| [M - CH₃]⁺ | [C₇H₅F₂O₂]⁺ | 159.03 | Loss of a methyl radical from a methoxy group |

| [M - CH₃ - CO]⁺ | [C₆H₅F₂O]⁺ | 131.03 | Subsequent loss of carbon monoxide |

| [M - OCH₃]⁺ | [C₇H₅F₂O]⁺ | 143.03 | Loss of a methoxy radical |

This table outlines the plausible fragmentation pathway for this compound under mass spectrometry conditions. The m/z values are theoretical and based on the most likely fragmentation patterns for this class of compounds.

X-ray Crystallography Studies (if available)

As of the latest review of crystallographic databases, a single-crystal X-ray diffraction structure for this compound has not been reported. However, analysis of closely related structures, such as other dimethoxybenzene derivatives and fluorinated benzenes, provides significant insight into the expected solid-state conformation and intermolecular interactions. nih.govnih.gov

Based on studies of similar dimethoxybenzene compounds, the benzene ring of this compound is expected to be planar. nih.gov The conformation of the two methoxy groups is of particular interest. Due to steric hindrance between the adjacent methoxy groups at the C2 and C3 positions, they are likely to orient themselves out of the plane of the benzene ring to minimize repulsion. One methoxy group may lie roughly in the plane while the other is twisted significantly. The C-O-C bond angles of the methoxy groups would be expected to be in the typical range for aryl ethers.

The crystal packing of this compound would be dictated by a combination of weak intermolecular forces. nih.gov Drawing from studies on fluorobenzenes and other substituted aromatics, the following interactions are anticipated to be significant: researchgate.net

C-H···O Interactions: Hydrogen bonds between aromatic or methyl C-H groups and the oxygen atoms of the methoxy groups are expected to be a prominent feature, influencing the packing arrangement. nih.gov

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atoms as acceptors are also likely to play a role in stabilizing the crystal lattice. researchgate.net

Hirshfeld surface analysis on related dimethoxybenzene derivatives has proven to be a powerful tool for visualizing and quantifying these diverse intermolecular contacts. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Computational studies, particularly those employing Density Functional Theory (DFT), offer a powerful means to investigate the structural and electronic properties of molecules without the need for empirical data. nih.gov While specific computational studies on this compound are not prevalent, research on analogous dimethoxybenzene derivatives provides a robust framework for predicting its behavior. nih.gov

These computational approaches can accurately predict various molecular properties:

Optimized Geometry: DFT calculations can determine the most stable molecular conformation, including bond lengths, bond angles, and dihedral angles, corroborating expected geometries from crystallographic principles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites on the molecule. For this compound, negative potential would be expected around the electronegative fluorine and oxygen atoms, while positive potential would be associated with the hydrogen atoms.

| Computational Method | Application/Insight Provided | Relevant Findings in Related Molecules |

| Density Functional Theory (DFT) | Calculation of optimized molecular geometry, bond parameters, and electronic structure. | Confirmed planar phenyl rings and elucidated the stabilizing effects of intermolecular hydrogen bonds in dimethoxybenzene derivatives. nih.gov |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts within a crystal lattice. | Revealed significant C-H···O and other hydrogen bonding interactions governing the crystal packing of related compounds. nih.gov |

| HOMO-LUMO Analysis | Determination of the frontier molecular orbitals and the energy gap, indicating chemical reactivity. | Provides insights into the electronic transitions and stability of the molecular system. nih.gov |

| Molecular Electrostatic Potential (MEP) | Mapping of electron density to predict sites for electrophilic and nucleophilic attack. | Identifies electron-rich regions around oxygen and halogen atoms and electron-poor regions around hydrogens. nih.gov |

This table summarizes the application of various computational chemistry methods to molecules structurally related to this compound and the key insights that can be derived.

Applications of 1,4 Difluoro 2,3 Dimethoxybenzene As a Synthetic Intermediate

Precursor in the Synthesis of Functionalized Organic Molecules

The utility of 1,4-difluoro-2,3-dimethoxybenzene extends to the synthesis of diverse and complex organic structures. Its ability to generate reactive intermediates or participate in coupling reactions makes it a key component in the synthetic chemist's toolbox for building elaborate molecular frameworks.

While direct, specific examples of this compound being used to construct heterocyclic systems are not extensively detailed in the provided search results, the principles of its reactivity suggest its potential in this area. For instance, the fluorine atoms can be displaced by nitrogen, oxygen, or sulfur nucleophiles to form heterocyclic rings fused to the benzene (B151609) core. A related compound, 1,4-difluoro-2,5-dimethoxybenzene (B174104), has been utilized in Diels-Alder reactions to create oxabenzonorbornadienes, which are precursors to substituted naphthols. researchgate.net This type of reactivity highlights the potential for difluorinated dimethoxybenzene derivatives to serve as precursors in the synthesis of oxygen-containing heterocyclic systems. Furthermore, palladium-catalyzed C-H functionalization reactions, which are used to create gem-difluoro olefins from fluorinated diazoalkanes and indole (B1671886) heterocycles, demonstrate a modern approach to forming carbon-carbon bonds that could be adapted for the synthesis of complex heterocyclic structures. d-nb.infonih.gov

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene rings. nih.govresearchgate.net The synthesis of these structures is of significant interest due to their unique electronic and photophysical properties. rsc.org 1,4-Difluoro-2,5-dimethoxybenzene, a positional isomer of the title compound, has been demonstrated as a precursor for iterative two-directional benzyne-furan Diels-Alder reactions. researchgate.netnih.gov This methodology allows for the synthesis of highly substituted anthracenols, which are a type of polyaromatic hydrocarbon. researchgate.netnih.gov The process involves the in-situ generation of a benzyne (B1209423) intermediate from the difluoroaromatic compound, which then undergoes a cycloaddition reaction with a furan (B31954) derivative. Subsequent acid-catalyzed ring opening and a second Diels-Alder reaction sequence lead to the formation of the extended aromatic system. researchgate.net This strategy showcases how difluorinated benzene derivatives can be powerful tools for constructing complex, fused-ring systems. Modern synthetic methods, such as palladium-catalyzed [3+3] annulation, provide alternative routes to PAHs from smaller aromatic fragments, further expanding the toolkit for creating these intricate structures. rsc.org

The reactivity of the fluorine and methoxy (B1213986) groups on the this compound ring allows for a variety of derivatization reactions to produce advanced aromatic scaffolds. The fluorine atoms can be selectively replaced through nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The methoxy groups can be cleaved to unveil phenol (B47542) moieties, which can then be further functionalized. While direct examples involving this compound are not prevalent in the search results, the chemistry of similar compounds provides a roadmap for its potential applications. For example, the synthesis of 1,4-difluoro-2,5-dimethyl-3,6-bis(diphenylphosphoryl)benzene demonstrates the ability to introduce complex substituents onto a difluorinated benzene ring through regioselective synthesis. researchgate.net This highlights the potential for creating highly functionalized and sterically hindered aromatic compounds that can serve as ligands for metal complexes or as building blocks for more complex molecular architectures.

Stereoelectronic Influence in Synthetic Transformations

There is a lack of specific studies in the scientific literature that focus on the stereoelectronic influence of this compound in synthetic transformations. The interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy groups, along with their specific substitution pattern on the benzene ring, would undoubtedly exert significant control over the regioselectivity and reactivity of the molecule in various reactions.

The electronic properties of fluorinated and methoxy-substituted benzene rings are well-established in organic chemistry. Fluorine atoms typically exhibit a strong inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+R). Conversely, methoxy groups display a weaker inductive electron-withdrawing effect (-I) and a strong resonance electron-donating effect (+R). The "ortho" relationship of the two methoxy groups and the "para" and "meta" relationships of the fluorine atoms to these groups create a complex electronic environment.

This unique substitution pattern would be expected to influence the outcome of electrophilic aromatic substitutions, nucleophilic aromatic substitutions, and metallation reactions. However, without specific research findings, any discussion on the stereoelectronic influence of this particular compound remains speculative. Detailed experimental and computational studies would be required to quantify these effects and to understand how they direct the outcomes of synthetic transformations.

Future Research Directions and Emerging Challenges in the Chemistry of 1,4 Difluoro 2,3 Dimethoxybenzene

Development of Innovative and Atom-Economical Synthetic Pathways

Atom economy , a core principle of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. monash.eduyoutube.com Syntheses with high atom economy, such as addition and rearrangement reactions, are preferable to substitution and elimination reactions which generate stoichiometric waste. rsc.org

Potential innovative pathways could involve:

Late-stage functionalization: Starting from a more accessible precursor like 1,4-difluorobenzene (B165170) or 2,3-dimethoxyaniline (B1295422) and introducing the remaining substituents in the final steps.

Catalytic C-H activation/functionalization: Directly replacing C-H bonds on a simpler difluoro- or dimethoxy-aromatic core with the required functional groups, a strategy that offers high atom economy by avoiding the need for pre-functionalized starting materials.

A hypothetical comparison of synthetic approaches is presented in Table 1.

| Synthetic Strategy | Potential Precursors | Key Transformations | Atom Economy Consideration |

| Linear Synthesis | 1,2-Difluorobenzene | Nitration, reduction, diazotization, methoxylation, etc. | Potentially low due to multiple steps and byproduct formation. rsc.org |

| Convergent Synthesis | Fluorinated and methoxylated building blocks | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Can be higher, but often requires stoichiometric metal reagents. |

| C-H Functionalization | 1,4-Difluorobenzene | Directed C-H methoxylation. | High, as it minimizes the use of protecting groups and pre-functionalized substrates. |

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of the 1,4-Difluoro-2,3-dimethoxybenzene ring is governed by the competing electronic effects of its substituents. The methoxy (B1213986) groups are strongly activating, electron-donating groups, while the fluorine atoms are deactivating via induction but are also π-donors capable of stabilizing adjacent positive charges. libretexts.orgmasterorganicchemistry.com This duality makes predicting its reactivity in reactions like electrophilic aromatic substitution complex.

Future research will need to experimentally determine the regioselectivity of key reactions:

Electrophilic Aromatic Substitution: The fluorine atoms direct incoming electrophiles to the ortho and para positions, while the methoxy groups also direct ortho and para. wikipedia.orgvaia.com In this molecule, the only available positions for substitution are C5 and C6. The combined directing effects will determine the outcome of reactions such as nitration, halogenation, and Friedel-Crafts acylation.

Ortho-Metalation: Fluorine is a potent directing group for ortho-metalation (lithiation), which could enable selective functionalization at the C2 position. researchgate.net However, the presence of the adjacent methoxy group could influence this reactivity.

Exploring unconventional transformations, such as benzyne (B1209423) formation from the difluoroaromatic core, could open pathways to highly complex polycyclic structures, similar to transformations reported for the isomeric 1,4-difluoro-2,5-dimethoxybenzene (B174104). acs.org

Advanced Computational Predictions for Rational Design of Derivatives

Given the expense and time involved in laboratory synthesis, advanced computational chemistry will be an indispensable tool for predicting the properties and reactivity of this compound and its derivatives. acs.org

Density Functional Theory (DFT) and other quantum chemical methods can provide critical insights:

Aromaticity and Stability: Calculations can quantify the aromaticity of the ring, which is known to decrease with progressive fluorination. researchgate.netresearchgate.net

Reaction Mechanisms: Transition states and reaction pathways can be modeled to predict the most likely products and optimal reaction conditions, saving significant experimental effort. organic-chemistry.org

Molecular Properties: Key electronic properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO/LUMO), and dipole moments can be calculated. These are crucial for designing derivatives with specific applications, for instance, in materials science or medicinal chemistry. acs.org

Rational computational design can guide the synthesis of derivatives with tailored electronic or steric properties, accelerating the discovery of novel functional molecules. acs.org

Integration with Flow Chemistry and Automated Synthesis Paradigms

The translation of novel chemical syntheses from the lab to larger scales presents challenges related to safety, reproducibility, and efficiency. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing.

Key benefits of adopting flow chemistry for the synthesis of this compound or its derivatives include:

Enhanced Safety: Many reactions, such as nitrations or those involving hazardous reagents like diazomethane, can be performed more safely as the small reaction volume minimizes the risk of thermal runaways. google.comresearchgate.net

Improved Control and Reproducibility: Precise control over temperature, pressure, and reaction time leads to higher consistency and yields.

Scalability: Scaling up production is achieved by running the system for longer periods, rather than using larger, potentially more hazardous, reactors.

Furthermore, integrating flow reactors with automated synthesis platforms can revolutionize the research process. youtube.com These systems use artificial intelligence and robotics to design, execute, and analyze hundreds of reactions, rapidly optimizing conditions and exploring a wide chemical space for the synthesis of derivatives. youtube.com

Harnessing Fluorine for Enhanced Selectivity in Complex Molecule Synthesis

The two fluorine atoms in this compound are not merely passive substituents; they are powerful tools for directing chemical transformations. The ability of fluorine to influence the electronic environment of a molecule can be harnessed to achieve high levels of selectivity in the synthesis of more complex structures. libretexts.org

Future research will likely exploit these properties in several ways:

Directed Ortho-Metalation (DoM): Fluorine is one of the most powerful directing groups for metalation, allowing for the specific introduction of a wide range of electrophiles at the adjacent position. researchgate.net This could be used for the selective functionalization of the C2 position.

Regiocontrol in Cycloadditions: In reactions involving benzyne intermediates derived from the target molecule, the fluorine substituents would be expected to exert strong control over the regiochemical outcome of subsequent cycloaddition reactions.

Modulating Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, a property that can be used to tune reactivity in subsequent synthetic steps. jmu.edu

By strategically leveraging the unique electronic properties of the C-F bond, this compound could serve as a highly valuable and versatile building block for constructing complex, selectively-functionalized molecules for applications in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1,4-Difluoro-2,3-dimethoxybenzene, and what reaction conditions are critical for achieving high yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (SNAr) using potassium methoxide (KOCH₃) and a tetrafluorinated precursor (e.g., 1,2,3,4-tetrafluorotriphenylene). Critical conditions include using aprotic solvents (e.g., DMF or THF) and maintaining controlled temperatures (typically 60–80°C) to ensure selective substitution at the 2,3-positions. Over-reaction or incomplete substitution can be monitored via fluorine NMR, where residual fluorine signals at positions 2 and 3 indicate incomplete conversion. X-ray crystallography confirms the final structure .

Q. What analytical techniques are most effective for confirming the substitution pattern and molecular structure of this compound?

- Methodological Answer :

- Proton and Fluorine NMR : Fluorine NMR tracks the disappearance of signals at positions 2 and 3 after methoxy substitution, while proton NMR identifies methoxy group integration (e.g., singlet for two equivalent OCH₃ groups).

- X-ray Crystallography : Definitive structural confirmation is achieved through single-crystal analysis, which reveals methoxy group positions, torsional angles (~60°), and intermolecular interactions (e.g., H-bonding and H-F contacts). For example, monoclinic crystal packing (space group P2₁/c) was observed with four molecules per unit cell .

Q. How can this compound be utilized as an intermediate in the synthesis of fluorinated indole derivatives?

- Methodological Answer : The compound serves as a precursor in multi-step syntheses. For example, it can be converted to 4,7-difluoro-5,6-bis(benzyloxy)indole via selective functionalization. Key steps include benzyl protection of hydroxyl groups, nitration, and reduction. Protecting group strategies (e.g., diphenylmethylene dioxy) are critical to prevent unwanted side reactions during fluorination .

Advanced Research Questions

Q. How do the steric effects of methoxy groups in this compound influence its solid-state packing and charge transport properties in discotic liquid crystals?

- Methodological Answer : The adjacent methoxy groups introduce torsional angles (~60°), disrupting coplanar stacking of triphenylene cores. This results in shifted molecular stacks stabilized by intermolecular H-bonding (OCH₃⋯F) and H-F interactions. Despite steric hindrance, hole mobilities in discotic phases remain comparable to non-fluorinated analogs (e.g., HAT6) due to dynamic equilibration between syn- and anti-isomers in the liquid crystalline phase. Time-of-flight (TOF) measurements under controlled temperature gradients (25–100°C) are recommended to study phase-dependent mobility .

Q. What methodological approaches are recommended to resolve contradictions in reported charge carrier mobilities for derivatives of this compound?

- Methodological Answer :

- Phase-Specific TOF Measurements : Conduct TOF experiments in both crystalline and discotic phases to isolate mobility contributions from static vs. dynamic molecular arrangements.

- Isomer Equilibration Studies : Use variable-temperature NMR to monitor syn-/anti-isomer ratios and correlate with mobility trends.

- Computational Modeling : Density functional theory (DFT) can predict electronic coupling between adjacent molecules in different stacking configurations. Pair with grazing-incidence X-ray scattering (GIXS) to validate molecular packing in thin films .

Q. What computational methods can predict the impact of fluorine and methoxy substituents on the electronic properties of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Model HOMO-LUMO gaps and electron-withdrawing effects of fluorine atoms. For example, fluorine at positions 1 and 4 enhances electron deficiency, while methoxy groups at 2 and 3 donate electrons.

- Charge Transport Simulations : Use Marcus theory to estimate hopping rates between molecules in shifted stacks. Validate with experimental UV-Vis (for bandgap) and cyclic voltammetry (for redox potentials).

- Molecular Dynamics (MD) : Simulate discotic phase behavior to assess how substituents affect self-assembly and charge percolation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.